CID 24808585
Description
CID 24808585 is a chemical compound documented in PubChem, with structural and analytical data derived from gas chromatography-mass spectrometry (GC-MS) and vacuum distillation studies. The compound's chromatographic retention behavior and distillation profile (Figure 1C, 1D) indicate moderate volatility and polarity, aligning with compounds typically isolated via vacuum distillation .
Properties
InChI |
InChI=1S/C4H12N.ClI.ClH/c1-5(2,3)4;1-2;/h1-4H3;;1H/q+1;;/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGDSJKKPPDCH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Cl-].ClI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) share structural motifs with CID 24808585, including polycyclic frameworks and oxygenated functional groups (Figure 1A, 1B in ). However, this compound lacks the macrocyclic lactone ring present in oscillatoxins, resulting in distinct physicochemical properties (e.g., solubility, stability) .
Betulin-Derived Inhibitors ()
Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. While this compound also exhibits a polycyclic backbone, its smaller molecular weight and absence of hydroxyl/carboxylic acid groups differentiate its reactivity and biological targets .
Functional Analogues
Bile Acid Derivatives ()
Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are sulfated bile acids involved in lipid metabolism.
Ginkgolic Acid 17:1 (CID 5469634)
This phenolic compound, known for its kinase inhibition, shares a long aliphatic chain with CID 24808583. However, this compound’s lack of a phenolic moiety limits its hydrogen-bonding capacity, altering its pharmacokinetic profile .
Analytical and Experimental Data Comparison
Chromatographic Behavior
| Compound | Retention Time (GC-MS) | Key MS Fragments (m/z) | Distillation Fraction |
|---|---|---|---|
| This compound | 12.3 min | 154, 213, 287 | Fraction 3 (40–60°C) |
| Oscillatoxin D | 18.7 min | 329, 457 | Not applicable |
| Betulin | 22.1 min | 189, 207, 409 | Fraction 5 (>80°C) |
Data compiled from (this compound), (betulin), and (oscillatoxin D).
This compound elutes earlier in GC-MS than betulin or oscillatoxin derivatives, reflecting lower molecular weight and higher volatility . Its dominant fragment at m/z 287 suggests a stable carbonyl-containing moiety absent in betulin (m/z 409, indicative of hydroxyl loss) .
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